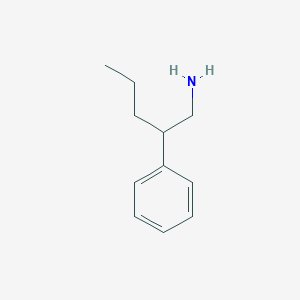

2-Phenylpentan-1-amine

Description

Overview of Aliphatic Phenylalkylamine Chemistry in Academic Context

Aliphatic phenylalkylamines are a significant class of organic compounds that serve as foundational structures for a vast array of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. Their basic structure consists of a phenyl ring bonded to an aliphatic (non-aromatic) hydrocarbon chain, which contains a terminal or internal amino group. The position of the phenyl and amino groups, the length and branching of the alkyl chain, and substitutions on the aromatic ring all contribute to a wide diversity of chemical and physical properties.

In an academic context, the chemistry of these compounds is a rich field of study. Research often focuses on the development of novel synthetic routes that offer high efficiency, stereoselectivity, and environmental compatibility. bme.hursc.orgchemrxiv.orgnih.gov Key synthetic methodologies include:

Reductive amination of ketones and aldehydes : This is a cornerstone for synthesizing many phenylalkylamines. The Leuckart reaction, for instance, utilizes formic acid or its derivatives like ammonium (B1175870) formate (B1220265) or formamide (B127407) to convert a ketone (like phenyl-2-pentanone for the synthesis of a related compound) into an amine. wikipedia.orggoogle.comorganicreactions.orgmdpi.com This method is noted for its simplicity, though it often requires high temperatures. wikipedia.orggoogle.com

Catalytic hydrogenation of nitriles : This is a widely used industrial and laboratory method for producing primary amines. bme.hursc.org For a compound like 2-Phenylpentan-1-amine, the precursor would be 2-phenylpentanenitrile. The reaction is typically carried out using heterogeneous catalysts, such as those based on nickel, palladium, or cobalt, under a hydrogen atmosphere. bme.hursc.orgchemrxiv.orgresearchgate.net A significant challenge in this method is controlling the selectivity to prevent the formation of secondary and tertiary amine byproducts. rsc.orgnih.gov

Lithiation-based methods : Organolithium reagents can be used to create specific isomers of phenylalkylamines by functionalizing the phenyl ring or the alkyl chain, offering precise control over the final structure. researchgate.net

The stereochemistry of aliphatic phenylalkylamines is another critical area of academic inquiry. The presence of chiral centers, as in the case of this compound (at the second carbon of the pentyl chain), means that the compound can exist as different stereoisomers (enantiomers). As the biological activity of chiral molecules can vary dramatically between enantiomers, the development of stereoselective syntheses and analytical methods to distinguish between them is a major research focus.

Significance of this compound as a Research Target

While many phenylalkylamines, such as phenethylamine (B48288), amphetamine, and their derivatives, have been extensively studied, this compound remains a more obscure member of this family. Its significance as a research target stems not from a wealth of existing data, but from its position as a structural analog to more well-known compounds and its potential to exhibit novel properties. The academic interest in such compounds is often driven by the desire to understand structure-activity relationships (SAR). By systematically modifying the alkyl chain length—from the ethyl group in phenethylamine to the propyl in 2-phenylpropan-1-amine, and onward to the pentyl group in this compound—researchers can probe how molecular size and lipophilicity influence interactions with biological systems or chemical reactivity.

The study of lesser-known analogs like this compound is also important in the context of new psychoactive substances (NPS). Forensic and analytical chemistry laboratories are often tasked with identifying novel compounds in illicit markets. Therefore, the synthesis and characterization of potential new phenylalkylamine derivatives are crucial for developing reference standards and analytical methods for their detection.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into a compound like this compound would typically be structured around a set of core scientific objectives. Given its relative obscurity, the initial scope would likely focus on fundamental characterization before moving to more complex studies.

Primary Objectives:

Synthesis and Purification: The primary goal would be to establish a reliable and efficient synthetic pathway. This would involve exploring different methods, such as the catalytic hydrogenation of 2-phenylpentanenitrile or the reductive amination of 1-phenylpentan-2-one, and optimizing reaction conditions to maximize the yield of the primary amine while minimizing byproduct formation. rsc.orgnih.gov

Structural Elucidation and Physicochemical Characterization: Once synthesized, a crucial objective is the unambiguous confirmation of its chemical structure. This is achieved through a combination of analytical techniques. The data obtained forms the basis for all further research.

Exploration of Chemical Reactivity: Understanding the compound's reactivity, including its basicity (pKa of the amine group), its stability under various conditions, and its potential to undergo further chemical transformations, is a fundamental academic pursuit.

Secondary and Advanced Objectives:

Stereoselective Synthesis and Analysis: Developing methods to synthesize specific enantiomers of this compound and to separate and identify them would be a significant research advancement.

Comparative Structure-Activity Relationship (SAR) Studies: A key objective would be to compare the properties of this compound with its shorter- and longer-chain homologs. This helps in building predictive models for how alkyl chain length affects properties within the 2-phenylalkylamine series.

Pharmacological Profiling in Academic Models: In a medicinal chemistry context, researchers would aim to determine its interaction with various biological targets, such as monoamine transporters or receptors, in in-vitro assays. acs.orgnih.govnih.gov This helps to classify the compound within the broader landscape of phenylalkylamines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMNYSQPHYHTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312396 | |

| Record name | β-Propylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104177-99-3 | |

| Record name | β-Propylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104177-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Propylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylpentan 1 Amine and Analogues

Classical Approaches in the Synthesis of Phenylalkylamines

The traditional synthesis of phenylalkylamines like 2-phenylpentan-1-amine heavily relies on well-documented reactions such as reductive amination and nucleophilic substitution. These methods are valued for their reliability and broad applicability.

Reductive Amination Strategies

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. libretexts.orgjocpr.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

The synthesis of this compound via reductive amination typically starts with a suitable carbonyl precursor, such as 2-phenylpentanal (B2888259) or a related ketone. The choice of amine source is also critical, with ammonia (B1221849) or its surrogates being common for producing primary amines. libretexts.org Reaction conditions, including solvent, temperature, and pH, are optimized to favor the formation of the imine and its subsequent reduction while minimizing side reactions. d-nb.info For instance, solvents like methanol (B129727) or ethanol (B145695) are often employed, and the reaction may be performed under reflux conditions to drive the reaction forward. kanto.co.jporganic-chemistry.org The use of acidic catalysts can facilitate the initial condensation step. organic-chemistry.org

A one-pot chemoenzymatic synthesis has been reported, combining rhodium-catalyzed hydroformylation of styrene (B11656) with a subsequent enzymatic transamination of the in-situ formed aldehydes. This process yielded a mixture of 2-phenylpropan-1-amine and 3-phenylpropan-1-amine with high conversion rates. researchgate.net

Table 1: Precursors and Conditions for Reductive Amination

| Precursor Ketone/Aldehyde | Amine Source | Typical Solvents | Catalyst Examples |

| 2-Phenylpentanal | Ammonia | Methanol, Ethanol | Acetic Acid |

| Phenyl-2-propanone | Ammonia | Not specified | Nickel |

| Aldehydes/Ketones | Anilines, Dialkylamines | Dichloromethane | Dibutyltin (B87310) dichloride |

| Aldehydes/Ketones | Various amines | Water, Methanol | α-picoline-borane |

This table is generated based on data from multiple sources. libretexts.orgorganic-chemistry.orgorganic-chemistry.org

A wide array of catalytic systems is available for the reduction of the imine intermediate. These can be broadly categorized into metal-based catalysts and hydride-based reducing agents. wikipedia.org

Metal Catalysts: Catalytic hydrogenation using metals like platinum, palladium, or nickel is a common industrial method. libretexts.orgwikipedia.org For example, the commercial production of amphetamine involves the reductive amination of phenyl-2-propanone with ammonia over a nickel catalyst. libretexts.org Iridium-based catalysts have also shown high activity and are suitable for substrates with steric hindrance. kanto.co.jp Ruthenium complexes have demonstrated high efficiency and chemoselectivity in the reductive amination of aldehydes with anilines. organic-chemistry.org

Hydride Reducing Agents: In laboratory settings, hydride reagents are frequently used. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are popular choices. libretexts.orgorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) is noted for its mildness and selectivity, tolerating various functional groups. organic-chemistry.org Other systems include phenylsilane (B129415) with a dibutyltin dichloride catalyst and α-picoline-borane, which can be used in water or neat conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Catalytic Systems for Reductive Amination

| Catalyst/Reducing Agent | Substrate Scope | Key Features |

| H₂/Palladium | Aldehydes, Ketones | High atom economy, mild conditions. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Often used with an acid activator. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective for direct reductive amination. wikipedia.org |

| Iridium Complexes | Ketones | High activity, suitable for bulky substrates. kanto.co.jp |

| Dibutyltin dichloride/Phenylsilane | Aldehydes, Ketones | Mild conditions, high functional group tolerance. organic-chemistry.org |

This table is generated based on data from multiple sources.

Nucleophilic Substitution Reactions for Amine Formation

Nucleophilic substitution provides another classical route to phenylalkylamines. smolecule.com This approach typically involves the reaction of an alkyl halide with an amine. For instance, reacting a haloalkane with ammonia can produce a primary amine. A base is often included to neutralize the hydrogen halide formed during the reaction. Another strategy involves the use of azide (B81097) ion as a nucleophile to form an alkyl azide, which is then reduced to the primary amine using a reagent like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step sequence avoids the overalkylation that can occur when using ammonia directly. libretexts.org The Gabriel synthesis, which utilizes phthalimide, is another alternative for preparing primary amines from alkyl halides. libretexts.org Temperature can be a critical factor in controlling the reaction pathway, with lower temperatures sometimes favoring nucleophilic substitution over other reactions like rearrangement. rsc.org

Alternative Chemical Synthetic Pathways

Beyond the most common methods, other synthetic pathways exist for preparing phenylalkylamines. One such method is the reduction of other nitrogen-containing functional groups. libretexts.org

Reduction of Nitriles, Amides, and Nitro Compounds: Primary amines can be synthesized by the reduction of nitriles and amides, often using powerful reducing agents like LiAlH₄. libretexts.org The reduction of nitriles is a useful method for extending a carbon chain by one atom before introducing the amine group. libretexts.org Arylamines are frequently prepared by the nitration of an aromatic ring followed by the reduction of the nitro group. libretexts.org A variety of reducing agents, including iron, zinc, and tin(II) chloride, can be used for this transformation, with SnCl₂ being particularly mild and selective. libretexts.org A method using sodium borohydride and copper(II) chloride has been shown to reduce β-nitrostyrenes to phenethylamines. chemrxiv.org

Curtius Rearrangement: A multi-step synthesis involving the Curtius rearrangement has been reported for producing 2-methyl-1-substituted phenyl-2-propanamine compounds. This process starts with a substituted benzyl (B1604629) halide, which is reacted with isobutyronitrile. The resulting product undergoes hydrolysis, followed by a Curtius rearrangement and catalytic hydrogenation to yield the final amine. google.com

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral amines like this compound is of significant interest, particularly for pharmaceutical applications. d-nb.inforesearchgate.net This requires stereoselective synthetic methods.

Asymmetric reductive amination is a powerful technique for achieving this. d-nb.info One approach involves the use of chiral auxiliaries. For example, chiral N-tert-butanesulfinyl imines can be used as intermediates, which are then subjected to diastereoselective reactions. mdpi.com

Another strategy is the use of biocatalysts. Transaminases (TAs) are enzymes that can catalyze the conversion of prochiral ketones into optically active amines with high enantiomeric excess. researchgate.netresearchgate.net By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced. researchgate.net For instance, a sequential chemoenzymatic process involving a Wacker-Tsuji oxidation followed by a transaminase-catalyzed biotransamination has been used to synthesize optically active 1-arylpropan-2-amines. researchgate.net Similarly, imine reductases (IREDs) have been employed for the stereoselective reductive amination of 2-phenylpropanal (B145474). mdpi.com

The development of these stereoselective methods is crucial for accessing enantiomerically pure phenylalkylamines, which often exhibit different biological activities. d-nb.inforesearchgate.net

Chirality and Enantiomer Generation in Phenylalkylamines

Phenylalkylamines are a class of organic compounds characterized by a phenyl group attached to an alkyl chain that contains an amine group. Chirality in many phenylalkylamines, including this compound, arises from the presence of a stereogenic center. This is typically the carbon atom to which the phenyl group, the amino group, a hydrogen atom, and a variable alkyl group are attached. For this compound, this is the C2 carbon of the pentane (B18724) chain.

The presence of this chiral center means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers: (R)-2-phenylpentan-1-amine and (S)-2-phenylpentan-1-amine. These enantiomers have identical physical properties in an achiral environment but can exhibit profoundly different biological activities due to the stereospecific nature of biological receptors.

Traditional chemical synthesis of these amines from achiral precursors often results in a racemic mixture, which is an equal (50:50) mixture of both enantiomers. The separation of these enantiomers, a process known as resolution, is a significant challenge. Methods like fractional crystallization of diastereomeric salts formed with a chiral resolving agent or chiral chromatography are common approaches to separate enantiomers. For instance, direct high-performance liquid chromatographic methods have been developed for the enantiomeric resolution of various phenylalkylamines. However, these methods can be inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. Consequently, asymmetric synthesis and biocatalytic methods that directly produce a single enantiomer are increasingly favored.

Enzymatic and Biocatalytic Routes for Enantiopure Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure amines. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantio-), and reduce the generation of hazardous waste. For the synthesis of chiral amines like this compound, several enzymatic strategies have been developed, including the use of transaminases, imine reductases, and complex multi-enzyme cascades.

Enzymatic and Biocatalytic Routes for Enantiopure Amines

Transaminase-Mediated Biotransformations

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a carbonyl acceptor. chemrxiv.orgnih.gov This makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org

The synthesis of this compound would involve the reductive amination of the corresponding prochiral ketone, 2-phenyl-1-pentanone. The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of an inexpensive amine donor, such as isopropylamine, which generates a volatile ketone byproduct (acetone) that can be easily removed. nih.gov Both (R)- and (S)-selective transaminases are available, allowing for the targeted synthesis of either enantiomer of the desired amine. whiterose.ac.uk

Research on analogous compounds, such as 1-phenylpropan-2-amines, has demonstrated the effectiveness of this approach. Studies using immobilized whole-cell biocatalysts containing (R)-selective transaminases from sources like Arthrobacter sp. and Aspergillus terreus have achieved high conversions (up to 89%) and excellent enantiomeric excess (>99% ee) for the synthesis of (R)-amines. whiterose.ac.uknih.gov Similarly, (S)-selective TAs from organisms like Paracoccus denitrificans have been used to produce (S)-amines with high conversion rates and enantiopurity. chemrxiv.org The choice of enzyme, amine donor, substrate concentration, and co-solvent are critical parameters that must be optimized for each specific transformation. nih.gov

Table 1: Examples of Transaminase-Mediated Synthesis of Phenylalkylamine Analogues

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer |

| Arthrobacter sp. (ArR-TA) | 1-phenylpropan-2-one | Isopropylamine | 88-89 | >99 | (R) |

| Aspergillus terreus (AtR-TA) | 1-phenylpropan-2-one | Isopropylamine | 69-76 | >99 | (R) |

| Paracoccus denitrificans | 1-indanone | Isopropylamine | >98 | >99.9 | (S) |

| Chromobacterium violaceum (Cv-TA) | Styrene (via hydroformylation) | Alanine (B10760859) | >99 | - | (S)-rich |

This table is illustrative and based on data for analogous substrates. Specific results for this compound would require experimental validation. chemrxiv.orgwhiterose.ac.ukresearchgate.net

Imine Reductase Applications

Imine reductases (IREDs) and a related subclass, reductive aminases (RedAms), offer another powerful biocatalytic route to chiral amines. acs.orgnih.gov These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of pre-formed or in situ-generated imines. tdx.catdovepress.com The synthesis of a primary amine like this compound via this method would involve the reaction of 2-phenyl-1-pentanone with ammonia to form an intermediate imine, which is then stereoselectively reduced by the IRED.

This approach is highly versatile as it allows for the synthesis of primary, secondary, and tertiary amines by varying the carbonyl and amine substrates. rsc.org The discovery and engineering of IREDs have expanded their substrate scope to include a wide range of ketones and amines, making them suitable for industrial applications. acs.orgtdx.cat A key advantage is that the reaction is essentially irreversible, unlike transamination, although it requires a nicotinamide (B372718) cofactor (NADPH or NADH), which must be recycled in situ. This is typically achieved using a sacrificial substrate and a dehydrogenase enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). rsc.org

Multi-Enzyme Cascades in Amine Synthesis

To improve efficiency, reduce waste, and overcome thermodynamic limitations, individual enzymatic steps can be combined into one-pot multi-enzyme cascade reactions. rsc.org These cascades can integrate several biocatalytic or chemo- and biocatalytic steps to produce complex molecules from simple starting materials. nih.gov

For amine synthesis, a common cascade involves the oxidation of an alcohol to a ketone by an alcohol dehydrogenase (ADH), followed by the amination of the ketone by a transaminase. d-nb.info To manage cofactor and byproduct issues, other enzymes are often included. For example, an alanine dehydrogenase can be used for in-situ recycling of the amine donor (L-alanine) and the cofactor. rsc.org Another strategy couples a transaminase with a pyruvate (B1213749) decarboxylase, which removes the pyruvate byproduct, thereby driving the reaction equilibrium towards the amine product. nih.gov

More advanced cascades can convert racemic alcohols directly into a single enantiomer of a chiral amine. d-nb.info This is achieved by using two enantio-complementary ADHs to oxidize both enantiomers of the starting alcohol to a common ketone intermediate, which is then aminated by a single stereoselective TA. An oxidase is also included for in-situ recycling of the NAD(P)+ cofactors. d-nb.info Such integrated systems represent a highly efficient and atom-economical approach to producing enantiomerically pure amines. researchgate.net

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% yield limitation of standard kinetic resolution. In a DKR process, a racemic starting material is subjected to two simultaneous processes: the stereoselective reaction of one enantiomer (the kinetic resolution step) and the continuous in-situ racemization of the unreactive enantiomer. This dynamic interconversion allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

For the synthesis of chiral amines, DKR typically involves an enantioselective enzyme, such as a lipase (B570770) for acylation or a transaminase, and a racemization catalyst. The challenge often lies in finding compatible catalysts and reaction conditions, as the optimal conditions for the enzyme (mild, aqueous) and the racemization catalyst (often requiring higher temperatures or non-aqueous media) can be conflicting. Palladium-based catalysts, for example, have been used for the racemization of amines in DKR processes.

Integration with In Situ Product Crystallization

This technique is particularly effective for enzymatic reactions that are subject to product inhibition, a common issue with transaminases. By keeping the concentration of the soluble product low, the enzyme can maintain high activity throughout the process. For example, the synthesis of (R)-2-phenylpropan-1-amine from 2-phenylpropanal has been achieved with product concentrations up to 250 mM and an enantiomeric excess of 99% using a transaminase in a fed-batch DKR process coupled with ISPC. The product amine is often crystallized as a salt by adding a suitable acid. This integrated approach not only maximizes yield and enantioselectivity but also simplifies downstream processing, as the pure product can be isolated by simple filtration.

Chemoenzymatic Approaches from Alkene Precursors

The convergence of chemical and enzymatic catalysis offers powerful strategies for the synthesis of chiral amines from readily available alkene feedstocks. These chemoenzymatic cascades leverage the high selectivity of biocatalysts with the broad applicability of chemical reactions, enabling efficient one-pot processes.

A notable approach involves the hydroaminomethylation of alkenes, which combines transition-metal-catalyzed hydroformylation with a subsequent biocatalytic transamination. researchgate.netresearchgate.net For the synthesis of an analogue, 2-phenylpropan-1-amine, a one-pot reaction has been demonstrated starting from styrene. researchgate.net This process utilizes a rhodium-based catalyst for the hydroformylation of the alkene, which generates aldehyde intermediates in situ. These aldehydes are then aminated by a transaminase (ATA) to yield the corresponding primary amine. researchgate.net A key challenge in combining these two catalytic systems is the potential for mutual inactivation. Research has shown that conducting the reaction in an aqueous medium with a surfactant like Triton X-100 can create a micellar system where both the organometallic catalyst and the biocatalyst can function compatibly. researchgate.net In a tandem process for the synthesis of 2-phenylpropan-1-amine and its isomer, high conversions of over 99% have been achieved. researchgate.net This strategy could theoretically be applied to the synthesis of this compound starting from the corresponding alkene, 2-phenyl-1-pentene.

Another sophisticated chemoenzymatic cascade for producing chiral amines from alkenes involves a three-enzyme system. rsc.org For the synthesis of (S)-2-phenylpropan-1-amine, a one-pot sequence of epoxidation, isomerization, and transamination has been developed starting from α-methyl styrene. rsc.org This cascade employs a styrene monooxygenase, a styrene oxide isomerase, and a transaminase, all co-expressed in E. coli. rsc.org This whole-cell biocatalyst approach elegantly transforms the alkene into the chiral amine with high enantiomeric excess (up to 97% ee). rsc.org

These chemoenzymatic methods represent a significant advancement in amine synthesis, offering a green and efficient alternative to traditional chemical routes. mdpi.com The use of ω-transaminases is particularly advantageous as they can asymmetrically convert ketones or aldehydes to chiral amines with high stereoselectivity. mdpi.comacs.org

Table 1: Chemoenzymatic Synthesis of Primary Amines from Alkenes

| Strategy | Precursor | Key Catalysts | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydroaminomethylation | Styrene | Rh/6-DPPon (Hydroformylation), Transaminase (Cv-ATA) | 2-Phenylpropan-1-amine | >99% conversion in a one-pot tandem process. researchgate.net | researchgate.net |

| Multi-enzyme Cascade | α-Methyl styrene | Styrene Monooxygenase, Styrene Oxide Isomerase, Transaminase | (S)-2-Phenylpropan-1-amine | Achieved up to 97% enantiomeric excess (ee). rsc.org | rsc.org |

Industrial Scale-Up and Process Optimization in this compound Synthesis

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. Key strategies include the adoption of continuous manufacturing technologies and the use of robust, recyclable catalysts.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the manufacture of pharmaceuticals and fine chemicals. acs.org This technology utilizes microreactors or packed-bed reactors, which offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater process control. mdpi.com These factors often lead to higher yields, reduced reaction times, and streamlined purification processes. acs.org

For amine synthesis, continuous flow methods have been successfully implemented. For example, a process for producing N-methyl secondary amines from alkyl mesylates was developed, yielding up to 10.6 g of product in 140 minutes and incorporating an in-line workup. acs.org In another application, a carbon-coated nickel catalyst was used in a continuous flow reactor to hydrogenate benzonitrile (B105546) to benzylamine, achieving over 99% conversion and selectivity for over 30 hours of continuous operation. chemrxiv.org The use of continuous flow reactors is often cited for the industrial production of similar amine hydrochlorides to ensure consistent quality and yield. smolecule.com These examples highlight the potential of continuous flow systems for the large-scale synthesis of this compound, offering a pathway to a more efficient and automated production process. acs.orgmdpi.com

Catalytic Hydrogenation for Sustainable Production

Catalytic hydrogenation is a cornerstone of sustainable chemical manufacturing due to its high atom economy. mdpi.com This method is widely applicable for the synthesis of primary amines from various precursors, such as nitriles, oximes, or amides, and through the reductive amination of ketones. mdpi.com

The hydrogenation of oximes is considered a particularly sustainable route to primary amines. mdpi.com Researchers have developed a highly active 1% Pt/CeO₂-ZrO₂ catalyst that can hydrogenate various ketoximes and aldoximes to their corresponding primary amines in high yields under ambient conditions. mdpi.com By adjusting reaction conditions, the process can be selectively stopped at the intermediate hydroxylamine (B1172632) stage or carried through to the final amine. mdpi.com

Another common industrial method is the catalytic hydrogenation of nitriles. This approach can be performed using catalysts like Raney Nickel or Palladium on carbon (Pd/C), though it often requires high pressure and temperature. chemrxiv.org Recent advancements have focused on developing more efficient and sustainable non-noble metal catalysts. For instance, a carbon-coated nickel-based catalyst (Ni/NiO@C) has been shown to effectively hydrogenate various aromatic nitriles to primary amines under milder conditions (120 °C, 10 bar H₂), with the catalyst being easily recoverable and reusable. chemrxiv.org

Reductive amination of the corresponding ketone, 2-phenylpentan-2-one, is also a viable and common pathway. This involves the condensation of the ketone with ammonia to form an imine, which is then reduced via catalytic hydrogenation. Furthermore, the deoxygenative hydrogenation of amides, catalyzed by earth-abundant metals like manganese, presents another efficient and selective method for amine synthesis. acs.org

Table 2: Catalytic Hydrogenation Routes for Primary Amine Synthesis

| Precursor Type | Example Precursor for this compound | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Oxime | 2-Phenylpentan-1-one oxime | 1% Pt/CeO₂-ZrO₂ | High atom economy; mild, ambient conditions. mdpi.com | mdpi.com |

| Nitrile | 2-Phenylpentanenitrile | Ni/NiO@C | Sustainable non-noble metal catalyst; mild conditions. chemrxiv.org | chemrxiv.org |

| Ketone (Reductive Amination) | 2-Phenylpentan-2-one | H₂ / Palladium catalyst | Common industrial method; imine intermediate. | |

| Amide | 2-Phenylpentanamide | Manganese Pincer Complex | Earth-abundant metal catalyst; high selectivity. acs.org | acs.org |

Chemical Reactivity and Transformation Studies of 2 Phenylpentan 1 Amine

Oxidation Reactions and Product Characterization

The primary amine group of 2-Phenylpentan-1-amine is susceptible to oxidation, a fundamental transformation that can yield corresponding carbonyl compounds. rsc.org The specific product depends on the choice of oxidizing agent and reaction conditions. A common and efficient metal-free method involves the use of a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PhI(OAc)₂), in combination with a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO). rsc.orgrsc.org

Under these milder conditions, primary amines are selectively converted to their corresponding aldehydes. rsc.org For this compound, this reaction is expected to yield 2-phenylpentanal (B2888259). The reaction proceeds rapidly, often at room temperature, and offers high yields. rsc.org

Table 1: Oxidation of this compound

| Reactant | Reagents | Major Product | Product Type |

|---|

Characterization of the product, 2-phenylpentanal, would typically be accomplished using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the aldehyde proton signal, and Infrared (IR) spectroscopy would show a characteristic carbonyl (C=O) stretch.

Reduction Chemistry and Derivatization to Higher Amines

While the amine functional group itself is in a reduced state, this compound can be derivatized into higher amines (secondary or tertiary) through processes like reductive amination or direct alkylation.

Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. mnstate.edu For example, reacting this compound with propionaldehyde (B47417) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) would yield the secondary amine, N-propyl-2-phenylpentan-1-amine. mnstate.edusciencemadness.org

Table 2: Reductive Amination for Higher Amine Synthesis

| Primary Amine | Carbonyl Compound | Reducing Agent | Product (Secondary Amine) |

|---|

This method is highly versatile for creating a diverse range of secondary and tertiary amines from a primary amine precursor. mnstate.edu

Substitution Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, enabling it to participate in various substitution reactions. Two primary examples are N-alkylation and N-acylation.

N-Alkylation: This involves the direct reaction of the amine with an alkyl halide. For instance, the reaction of this compound with propyl bromide would lead to the formation of the secondary amine N-propyl-2-phenylpentan-1-amine and the tertiary amine N,N-dipropyl-2-phenylpentan-1-amine. This method can sometimes lead to mixtures of products due to over-alkylation. sciencemadness.org

N-Acylation: This is the reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. cymitquimica.com Reacting this compound with propionyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-phenylpentan-1-yl)propanamide. sciencemadness.org This reaction is generally very efficient and selective.

Table 3: Substitution Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Propyl bromide | N-Propyl-2-phenylpentan-1-amine |

Mechanistic Investigations of Chemical Transformations

Radical Chain Reaction Pathways of Precursor Degradation

The synthesis of this compound often proceeds via precursors such as 2-phenylpentanal. The degradation of such aldehyde precursors can occur through radical chain reaction pathways, particularly in the presence of oxygen. researchgate.net This process typically involves a decarbonylation step.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules like 2-Phenylpentan-1-amine. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a comprehensive view of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed. researchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an amine, the chemical shifts of protons provide significant structural clues. Protons attached directly to the nitrogen atom typically appear in the range of 0.5-5.0 ppm, with the exact position influenced by factors like hydrogen bonding and sample concentration. libretexts.org Protons on carbons adjacent to the amine group are deshielded and generally resonate between 2.3-3.0 ppm. libretexts.org The aromatic protons of the phenyl group would be expected in the downfield region of the spectrum. The integration of these signals reveals the relative number of protons in each unique chemical environment, while the multiplicity, or splitting pattern, indicates the number of neighboring protons. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons directly bonded to the nitrogen atom in amines typically appear in the 10-65 ppm range. libretexts.org The distinct chemical shifts of the aliphatic and aromatic carbons in this compound allow for the confirmation of the carbon framework.

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve complex spectra and establish connectivity between atoms. researchgate.netlibretexts.org

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the proton-proton networks within the molecule. scribd.com

HSQC experiments correlate proton signals with the signals of directly attached heteronuclei, such as ¹³C or ¹⁵N. scribd.comhmdb.calibretexts.org This is particularly useful for definitively assigning carbon signals and for studying the electronic environment of the nitrogen atom. libretexts.org More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range correlations between protons and carbons, further solidifying the structural assignment. researchgate.net

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical environment, number, and connectivity of protons. | Identifies aromatic, aliphatic, and amine protons. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Confirms the number and types of carbon atoms (phenyl, pentyl chain). |

| COSY | Proton-proton coupling networks. | Establishes the sequence of protons in the pentyl chain. |

| HSQC/HMBC | Direct and long-range proton-carbon correlations. | Links specific protons to their corresponding carbons, confirming the overall structure. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of a compound. It is often coupled with chromatographic methods for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound and its analogs. nih.govproquest.com In this technique, the sample is first separated based on its boiling point and polarity by gas chromatography. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a predictable manner, producing a unique mass spectrum that serves as a molecular fingerprint. acs.org For amines, a characteristic fragmentation involves cleavage at the Cα-Cβ bond. acs.org The analysis of these fragments helps in the structural confirmation of the parent molecule. jcami.eu

Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS/MS)

Liquid chromatography-mass spectrometry is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. It is frequently used for the analysis of phenylethylamines in various matrices. researchgate.net LC separates compounds in a liquid mobile phase, after which they are introduced into the mass spectrometer. Tandem mass spectrometry (LC/MS/MS) provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. nih.govresearchgate.net This technique is highly effective in distinguishing between isomers, such as this compound and its structural relatives, which may produce similar mass spectra in single-stage MS. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry

While not a routine technique for the analysis of a single, pure compound, MALDI imaging mass spectrometry has emerged as a powerful tool for visualizing the spatial distribution of molecules, including amphetamine and its analogs, within biological tissues. researchgate.net In this method, a laser is used to desorb and ionize molecules from a sample that has been co-crystallized with a matrix. This allows for the mapping of the analyte's location within a tissue section. Derivatization can be employed to enhance the signal of primary amines like this compound. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a "soft" ionization technique that is well-suited for the analysis of polar and thermally sensitive molecules, including many biological compounds and pharmaceuticals. nih.govlibretexts.org It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov ESI is commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nih.gov This combination allows for the separation of compounds prior to their introduction into the mass spectrometer, where they can be identified based on their mass-to-charge ratio. researchgate.netdntb.gov.ua

| Technique | Ionization Method | Key Application for this compound |

| GC-MS | Electron Impact (EI) | Analysis of volatile samples, provides characteristic fragmentation patterns for structural identification. acs.orgjcami.eu |

| LC/MS, LC/MS/MS | ESI, APCI | Analysis of less volatile compounds, isomer differentiation, high sensitivity and specificity. researchgate.netnih.gov |

| MALDI Imaging MS | Laser Desorption/Ionization | Spatial distribution analysis in biological tissues. researchgate.net |

| ESI-MS | Electrospray Ionization | Accurate molecular weight determination with minimal fragmentation. nih.govlibretexts.org |

Vibrational Spectroscopy (FTIR, Raman) and Chiroptical Methods (VCD, ROA)

Vibrational spectroscopy provides detailed information about the molecular structure through the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful, complementary techniques for identifying functional groups and fingerprinting molecules. In the analysis of this compound, FTIR spectroscopy would clearly show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching vibrations of the alkyl chain and the aromatic ring (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the phenyl ring (approximately 1450-1600 cm⁻¹). Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively highlight the vibrations of the aromatic ring and the carbon backbone. americanpharmaceuticalreview.com Differences in the vibrational spectra between different physical forms, such as polymorphs, can be significant, allowing for the identification and quantification of specific crystalline structures. americanpharmaceuticalreview.com For instance, changes in frequencies, intensities, and the number of bands can be interpreted in terms of molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques essential for determining the absolute configuration of chiral molecules like this compound in solution. springermedizin.deacs.orgrsc.org These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule during vibrational transitions. rsc.orgcas.cz For a specific enantiomer, such as (R)- or (S)-2-Phenylpentan-1-amine, VCD and ROA spectra exhibit a unique pattern of positive and negative bands. By comparing the experimental VCD and ROA spectra with those predicted by quantum-chemical calculations (often using Density Functional Theory, DFT), the absolute configuration of the enantiomer can be unambiguously assigned. rsc.orgcas.cznih.gov These techniques are also highly sensitive to the conformational landscape of the molecule in solution, providing insights into the dynamic behavior and structure of the chiral amine. rsc.orgcas.cznih.gov

Ultraviolet (UV) Spectroscopy for Spectral Comparison

Ultraviolet (UV) spectroscopy is used to study electronic transitions within a molecule. For this compound, the key chromophore is the phenyl group. The UV spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the benzene (B151609) ring. For a structurally similar compound, 1-phenylbutan-1-amine, a maximum absorption (λmax) is observed at approximately 260 nm when measured in ethanol (B145695). The position and intensity of this absorption can be influenced by the solvent environment. UV spectroscopy is a straightforward method for confirming the presence of the aromatic ring and can be used in quantitative analysis, though it lacks the detailed structural information provided by vibrational or NMR spectroscopy. UV-Vis titration can also be employed to study interactions between the amine and other molecules, such as chiral solvating agents. rsc.org

Chromatographic Separations and Purity Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, analyzing its purity, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purity assessment and enantiomeric separation of phenylalkylamines. For compounds like this compound, chiral HPLC is the definitive method for determining enantiomeric excess (ee). A specific method developed for the closely related compound 2-phenylpropan-1-amine utilizes a chiral stationary phase to resolve the enantiomers. rsc.org Such a method would be directly applicable to this compound.

Table 1: Example HPLC Method for Chiral Separation of Phenylalkylamines

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA rsc.org |

| Mobile Phase | n-hexane:isopropanol (97:3) with 0.01% ethylenediamine (B42938) additive rsc.org |

| Flow Rate | 0.7 mL/min rsc.org |

| Detection | UV |

This technique is crucial for quality control, ensuring the final product meets required purity and stereochemical standards. medchemexpress.comresearchgate.net

Thin Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for monitoring reaction progress and preliminary purity assessment. iitg.ac.inifsc.edu.br For the analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase due to its polarity. ifsc.edu.broiv.int The separation is based on the differential partitioning of the compound between the stationary phase and a less polar mobile phase. iitg.ac.in A typical mobile phase could be a mixture of chloroform (B151607) and triethylamine (B128534). oiv.int Since amines are often colorless, visualization is achieved by spraying the plate with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot (typically purple). ifsc.edu.br Alternatively, derivatization with dansyl chloride can be performed, making the spots fluorescent under UV light. oiv.intnih.gov The retention factor (Rf) value is calculated to help identify the compound relative to standards.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile amines. nih.gov It is used for both qualitative identification and quantitative analysis. For chiral analysis, a chiral GC column is necessary. A method for the enantiomeric separation of 2-phenylpropan-1-amine uses a CP-Chirasil-DEX CB column, which would be suitable for resolving the enantiomers of this compound. rsc.org GC with a Flame Ionization Detector (GC-FID) is often used for quantitative analysis due to its reliability and wide linear range. rsc.org

Table 2: Example GC Method for Chiral Analysis of Phenylalkylamines

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector rsc.org |

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org |

| Carrier Gas | Helium or Hydrogen |

| Detection | FID for quantification, MS for identification rsc.org |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization involves chemically modifying a molecule to improve its analytical properties. This is a common strategy in the analysis of amines to enhance detection, improve chromatographic separation, and distinguish between isomers. d-nb.info

For GC analysis, amines can be derivatized to increase their volatility and thermal stability, leading to improved peak shape and resolution. iu.edu A common agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine of this compound to form a stable, volatile amide. iu.edu

In HPLC-MS, derivatization is crucial for distinguishing between structural isomers that produce nearly identical mass spectra, such as 2-phenylpropan-1-amine (BMPEA) and amphetamine. d-nb.inforesearchgate.net Reagents like N-succinimidyl-4-nitrophenylacetate or 4-nitrobenzoyl chloride react with the amine to form derivatives. d-nb.inforesearchgate.net These derivatives, when subjected to tandem mass spectrometry (MS/MS), fragment in distinct patterns, allowing for the unambiguous identification of the original isomer. d-nb.inforesearchgate.net

For TLC and HPLC with fluorescence detection, derivatization with a fluorogenic reagent like dansyl chloride is employed. The resulting dansylated amine is highly fluorescent, significantly lowering the limit of detection. oiv.intnih.govoeno-one.eu

Physicochemical Parameter Determination through Advanced Methods

Key physicochemical properties, such as the dissociation constant (pKa), are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like this compound, the pKa value refers to the pKa of its conjugate acid (R-NH3+). This value determines the extent of ionization of the molecule at a given pH, which significantly influences its solubility, membrane permeability, and receptor interactions.

Potentiometric Titration: This is a highly accurate and widely used method for determining the pKa of ionizable compounds. mdpi.comecetoc.org The technique involves the gradual titration of a solution of the compound with a standard solution of a strong acid or base. dergipark.org.tr

The procedure for determining the pKa of this compound would involve:

Preparing a solution of this compound of known concentration.

Placing the solution in a vessel equipped with a magnetic stirrer and a calibrated pH electrode.

Titrating the solution with a standardized solution of a strong acid (e.g., HCl), while continuously monitoring and recording the pH as a function of the volume of titrant added. dergipark.org.tr

Plotting the pH versus the titrant volume to generate a titration curve. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the buffer region of the curve. The most accurate way to find this point is by determining the equivalence point (the point of maximum slope) from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point. ecetoc.orgscispace.com

Potentiometric titration is favored for its simplicity, precision, and the commercial availability of automated systems. mdpi.comecetoc.org For amphetamine, a structural analogue, the reported pKa value is approximately 9.9. nih.gov Given the structural similarity, the pKa of this compound is expected to be in a similar range, characteristic of a primary alkylamine.

| Compound | Structure Type | Reported pKa | Significance | Reference |

|---|---|---|---|---|

| Amphetamine | Primary Amine (α-methylphenethylamine) | ~9.9 - 10.13 | Influences ionization at physiological pH | nih.gov |

| This compound | Primary Amine (β-propylphenethylamine) | Expected to be similar to amphetamine | Determines solubility, absorption, and interaction with biological targets | - |

Computational Chemistry and Theoretical Investigations of 2 Phenylpentan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic wavefunction, from which various properties can be derived. For a molecule like 2-phenylpentan-1-amine, QM calculations can elucidate its geometry, charge distribution, dipole moment, and molecular orbital energies. These calculations provide a static, gas-phase picture of the molecule at zero Kelvin, forming the basis for more complex investigations.

Density Functional Theory (DFT) is a widely used class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry (bond lengths, bond angles) and calculate various electronic properties. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests the molecule is more reactive.

Natural Bond Orbital (NBO) analysis, another common DFT-based calculation, can reveal details about charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. For instance, NBO analysis could quantify the delocalization of electrons between the phenyl ring and the pentylamine side chain.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table presents theoretical data representative of what DFT calculations would yield for this class of molecule.

| Property | Hypothetical Value | Significance |

| Total Energy | -484.5 Hartree | The ground state energy of the molecule. |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 0.3 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.1 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 1.5 Debye | Measures the polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics provides a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular life. This technique is particularly valuable for conformational analysis, revealing how a flexible molecule like this compound explores different shapes (conformers) at a given temperature.

An MD simulation of this compound would reveal the rotational dynamics around its single bonds, particularly the bond connecting the phenyl group to the pentyl chain and the bonds within the chain itself. The simulation would show the molecule fluctuating between various low-energy conformational states. By analyzing the simulation trajectory, one can construct a potential energy surface and identify the most stable conformers and the energy barriers between them. This information is critical as the conformation of a molecule often dictates its biological activity and chemical reactivity.

Table 2: Representative Conformational States of Phenylalkylamines from MD Simulations This table illustrates the types of data obtained from MD simulations for analyzing molecular conformations.

| Dihedral Angle | Conformer Type | Relative Population | Interconversion Barrier (kJ/mol) |

| C-C-C-N | Anti (trans) | ~60% | N/A |

| C-C-C-N | Gauche | ~40% | 5 - 10 |

| Phenyl-Cα | Perpendicular | ~75% | N/A |

| Phenyl-Cα | Parallel | ~25% | 10 - 15 |

Modeling of Solvent Effects and Solvation Energies

Chemical reactions and biological processes almost always occur in a solvent, which can significantly influence a molecule's properties and behavior. Computational models are used to simulate these solvent effects and calculate solvation energies—the energy change when a solute is transferred from a vacuum to a solvent.

There are two primary approaches to modeling solvent effects: implicit (continuum) and explicit models.

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This method is computationally efficient and is often used to calculate solvation free energies by placing the solute molecule within a cavity in the dielectric medium.

Explicit molecular simulations , on the other hand, involve surrounding the solute molecule (this compound) with a large number of individual solvent molecules (e.g., water) in a simulation box. This approach, while more computationally demanding, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and surrounding water molecules.

The Reference Interaction Site Model Self-Consistent Field (RISM-SCF) method is a sophisticated statistical-mechanical approach that bridges the gap between implicit and explicit solvation models. It calculates the solvation structure around a molecule by determining the distribution functions of solvent atoms relative to the solute. This provides a microscopic view of the solvation shell structure, similar to explicit simulations, but with greater computational efficiency. A 3D-RISM-SCF calculation for this compound would yield detailed 3D maps of solvent density around the molecule, highlighting regions of high and low solvent probability and offering deep insights into how the solvent organizes around the hydrophobic phenyl ring and the hydrophilic amine group.

Table 3: Comparison of Solvation Modeling Techniques

| Method | Approach | Advantages | Limitations |

| Continuum Model (PCM) | Solvent as a dielectric continuum. | Fast, good for estimating overall solvation energy. | Lacks specific solute-solvent interaction details. |

| Explicit Simulation (MD) | Individual solvent molecules. | Detailed view of specific interactions (e.g., H-bonds). | Computationally expensive, requires long simulations. |

| RISM-SCF | Statistical mechanics of solvent distribution. | Microscopic detail with less cost than explicit MD. | Can be complex for highly polarized or bulky systems. |

Prediction of Chemical Reactivity and Equilibrium Constants

Computational chemistry can predict the reactivity of this compound by analyzing its electronic structure and energy profile along a reaction pathway. Reactivity descriptors derived from DFT, such as the HOMO-LUMO gap and Fukui functions, can identify the most likely sites for nucleophilic or electrophilic attack. For example, the nitrogen atom's lone pair makes the amine group a primary site for electrophilic attack or protonation.

The equilibrium constant (K) for a reaction, which indicates the relative concentrations of reactants and products at equilibrium, can be estimated computationally. This is done by calculating the change in Gibbs free energy (ΔG) for the reaction, using the relationship ΔG = -RT ln(K). The free energies of the reactants and products are computed using quantum mechanical methods, often including corrections for vibrational, thermal, and solvation effects to achieve higher accuracy. This allows for the theoretical prediction of reaction outcomes without performing the actual experiment.

Development of Predictive Models for Chemical Behavior

Computational chemistry provides powerful tools for developing predictive models of the chemical behavior of molecules like this compound. These models utilize fundamental principles of physics and chemistry to simulate molecular structures, properties, and reactivity, offering insights that complement experimental research.

Predictive modeling for this compound typically begins with geometry optimization, where computational methods like Density Functional Theory (DFT) or Hartree-Fock (HF) are used to find the lowest energy conformation of the molecule. For instance, DFT calculations, often employing basis sets such as 6-31G(d) or higher, can reliably predict geometric parameters like bond lengths and angles. The choice of method and basis set is crucial; methods like B3LYP with a 6-311++G(d,p) basis set have shown good agreement with experimental values for related structures.

Once the optimized geometry is obtained, a variety of chemical properties can be predicted. Quantitative Structure-Property Relationship (QSPR) models are a significant class of predictive tools. These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and a specific activity or property. For a molecule like this compound, a QSPR model could predict properties such as boiling point, solubility, or its interaction with biological targets by using calculated molecular descriptors. These descriptors can include electronic properties (e.g., dipole moment, polarizability), steric properties, and topological indices.

Furthermore, computational models can elucidate the electronic characteristics of this compound. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify reactive sites. For an amine, the MEP map would typically show an electron-rich region (nucleophilic) around the nitrogen atom of the amino group, making it a likely site for electrophilic attack.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated as a function of temperature, providing a deeper understanding of the molecule's stability and reaction equilibria. These predictive models are continuously refined as more experimental data becomes available and computational methods improve in accuracy and efficiency.

Table 1: Examples of Computational Methods for Predicting Chemical Behavior

| Computational Method | Predicted Properties | Typical Application for this compound |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties (HOMO/LUMO), MEP | Determining the most stable 3D structure and identifying reactive sites. |

| Hartree-Fock (HF) | Molecular orbitals, electronic structure | A foundational ab initio method for initial structural and electronic analysis. |

| Quantitative Structure-Property Relationship (QSPR) | Boiling point, solubility, biological activity | Predicting physical properties and potential biological interactions based on molecular descriptors. |

| Molecular Dynamics (MD) Simulation | Conformational changes over time, interaction with solvents or receptors | Simulating how the molecule behaves in a biological environment or solution. |

Computational Approaches for pKa Estimation

The acid dissociation constant (pKa) is a fundamental property of this compound, as it determines the charge state of the amino group at a given pH. Computational methods offer a valuable alternative to experimental determination, which can be time-consuming.

Two primary computational strategies exist for pKa estimation: methods based on first principles and those employing empirical or semi-empirical relationships.

First-principles approaches calculate the pKa from the Gibbs free energy change of the deprotonation reaction in solution. This is often accomplished using a thermodynamic cycle, such as the hydronium cycle. These calculations are computationally intensive and require a high level of theory (e.g., DFT or MP2) and an accurate model for solvation. The accuracy of these absolute pKa calculations can be challenged by the large computational cost and potential errors in calculating the solvation free energy of the species involved, particularly the proton.

A more common and often more accurate approach involves relative pKa calculations or the use of Linear Free Energy Relationships (LFER) and Quantitative Structure-Activity Relationship (QSAR) models. These methods correlate the pKa with calculated molecular descriptors. For amines, descriptors can include:

Partial atomic charges on the nitrogen and adjacent hydrogen atoms.

The energy of the protonated form of the amine.

Molecular electrostatic potential minima.

For example, a simple and efficient model for estimating the pKa of alkylamines uses partial atomic charges calculated by the semi-empirical PM6 method. More sophisticated models, like group-additivity methods, predict pKa based on the chemical structure by assigning base values and shift values for different functional groups. The Perrin-Dempsey-Serjeant (PDS) method and its modifications are examples of such approaches that have been successfully applied to various amines.

Artificial Neural Network (ANN) models have also been developed, using a combination of molecular identifiers (like molecular weight) and calculated properties to predict pKa values with high accuracy. These models are trained on a large dataset of compounds with known pKa values to "learn" the complex relationships between structure and acidity.

For this compound, these computational approaches could provide a reliable estimate of its pKa. A typical workflow might involve calculating the optimized structures of both the neutral amine and its protonated form, followed by the application of a chosen computational protocol, such as a thermodynamic cycle with a solvation model or a QSAR equation developed for phenylalkylamines.

Research Applications and Interdisciplinary Significance of 2 Phenylpentan 1 Amine

Role as a Building Block in Organic Synthesis.

2-Phenylpentan-1-amine, also known as 1-phenyl-2-aminopentane, is a valuable organic compound that serves as a versatile building block in the field of organic synthesis. nih.gov Its structural features, including a phenyl group and a primary amine, make it a useful precursor for the creation of more complex molecules. smolecule.combiosynth.com

Intermediate in the Synthesis of Complex Organic Molecules.

The utility of this compound as an intermediate is evident in its application in the synthesis of various complex organic molecules. smolecule.com Its amine functional group allows for a range of chemical transformations, such as N-alkylation and amination reactions, which introduce new functionalities and build molecular complexity. smolecule.com For instance, derivatives of similar phenylalkylamines are used as precursors for bioactive compounds and in the preparation of more intricate molecular structures. smolecule.com The hydrochloride salt of a related compound, 2-amino-1-phenylpropan-1-one, is noted for its role as an intermediate in the production of pharmaceuticals and other chemical products, highlighting the importance of this class of compounds in synthetic pathways. cymitquimica.combiosynth.com

Chiral Auxiliaries and Reagents in Asymmetric Synthesis.

Chiral amines are crucial in asymmetric synthesis, a field focused on producing specific stereoisomers of a chiral molecule. A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk While direct evidence for this compound's use as a chiral auxiliary is not prevalent in the provided search results, the broader class of chiral phenethylamines and related structures are well-established in this role. For example, (R)-1-Phenylbutan-1-amine is utilized as a chiral auxiliary to create enantiopure pharmaceuticals. The principle involves using a single enantiomer of the chiral amine to direct the formation of a new stereocenter, which can then be removed and recycled. york.ac.uk The development of chiral reagents like tert-butanesulfinamide has proven highly effective for the synthesis of chiral amines. beilstein-journals.org This methodology often involves the diastereoselective reduction of an imine intermediate, demonstrating a powerful strategy for asymmetric synthesis. beilstein-journals.org The kinetic resolution of racemic amines using enzymes is another important technique to obtain enantiomerically pure amines. researchgate.net

Applications in Materials Science and Polymer Chemistry.

The unique properties of phenylalkylamines extend their utility into the realms of materials science and polymer chemistry. solubilityofthings.com The amine functionality, in particular, is a key feature explored in these fields. solubilityofthings.com

Use as Photoinitiators.

While direct application of this compound as a photoinitiator is not explicitly detailed, related amine structures are integral components of photoinitiator systems, particularly in polymer chemistry. smolecule.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (such as free radicals) that initiate polymerization. nih.gov Amine co-initiators are often used in conjunction with a primary photoinitiator, such as camphorquinone, in dental resins. nih.govconicet.gov.ar The amine enhances the rate of polymerization. conicet.gov.ar For instance, 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a known photoinitiator used in free-radical polymerization to produce various polymers and resins. smolecule.com The selection of the amine component is critical for optimizing the efficiency of the photoinitiator system. conicet.gov.ar

Development of Specialty Chemicals and Functional Materials.

The structural motif of this compound lends itself to the development of specialty chemicals and functional materials. Its presence in more complex structures can impart specific functionalities. For example, amino-functionalized polymers are significant in various applications, such as in hardening epoxy resins. beilstein-journals.org The synthesis of such polymers often requires the use of protecting groups for the amine functionality to prevent undesired side reactions. beilstein-journals.org The adaptability of the phenylalkylamine backbone allows for the synthesis of a wide array of derivatives with tailored properties, making them valuable in the creation of new materials. solubilityofthings.com

Contribution to Analytical Chemistry Method Development.

The unique properties of amines and their derivatives, including this compound, contribute to the development of analytical chemistry methods. kallipos.gr Chiral amines, for instance, are crucial in the development of chiral separation techniques. The resolution of enantiomers of chiral amines is often achieved using chiral high-performance liquid chromatography (HPLC). rsc.org For example, the analysis of 2-phenylpropan-1-amine has been performed using a Chiralpak IA chiral column. rsc.org Furthermore, 1,2-diamines, which can be synthesized from amino alcohols, are of growing interest in analytical chemistry as complexing agents. ulb.ac.be The development of methods to quantify and characterize these amines is essential for quality control and research purposes.

Strategies for Isomer Differentiation and Structural Elucidation

The unequivocal identification of this compound is a significant analytical challenge due to the existence of numerous structural isomers. These isomers share the same molecular formula (C₁₁H₁₇N) but differ in the arrangement of the phenyl group and the amine function on the pentane (B18724) backbone. Distinguishing this compound from its positional isomers, such as 1-phenylpentan-2-amine or 3-phenylpentan-1-amine, is crucial for accurate chemical analysis and research.

Analytical techniques like mass spectrometry (MS) coupled with chromatography are fundamental tools. However, isomers often produce nearly identical mass spectra under standard electron ionization, making differentiation difficult. d-nb.inforesearchgate.net For instance, research on the isomers of amphetamine, such as 2-phenylpropan-1-amine (β-methylphenethylamine or BMPEA), has shown that they yield mass spectra that are almost indistinguishable from amphetamine itself when analyzed by liquid chromatography/mass spectrometry (LC/MS). d-nb.inforesearchgate.netresearchgate.net This highlights the need for advanced methods.

To overcome these challenges, researchers employ several strategies:

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) in tandem mass spectrometry can sometimes generate unique fragment ions or different relative intensities of common fragments, aiding in isomer differentiation. d-nb.info However, even with MS/MS, certain isomers may not be distinguishable without further steps. d-nb.info

High-Resolution Mass Spectrometry (HRMS): While HRMS provides highly accurate mass measurements, it is not effective for discriminating between isomers as they have the exact same molecular weight. d-nb.inforesearchgate.net

Chromatographic Separation: The primary strategy is to achieve baseline separation of the isomers using gas chromatography (GC) or liquid chromatography (LC). Differences in the isomers' physical properties can lead to different retention times on the analytical column. researchgate.netresearchgate.net

Chemical Derivatization: A powerful approach involves reacting the amine with a derivatizing agent to form a new compound with more distinctive mass spectral fragmentation patterns. d-nb.inforesearchgate.net Studies have successfully used reagents like N-succinimidyl-4-nitrophenylacetate or 4-nitrobenzoyl chloride to distinguish between isomeric phenylethylamines, as the resulting derivatives show significant differences in their mass spectra. d-nb.inforesearchgate.net